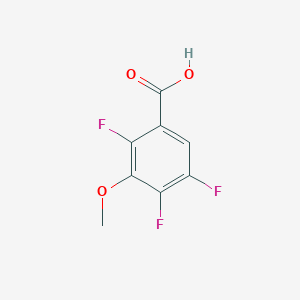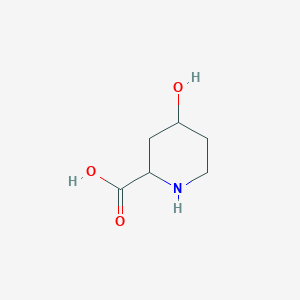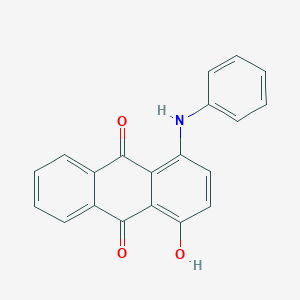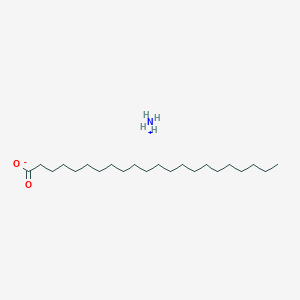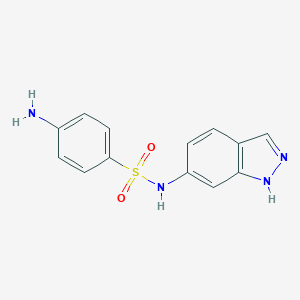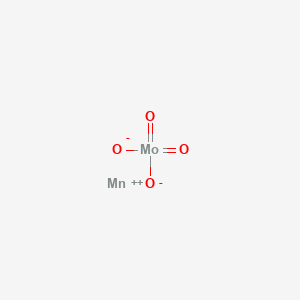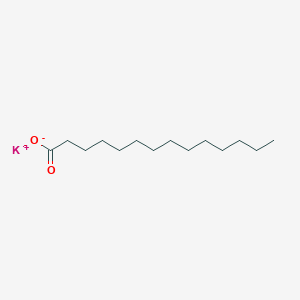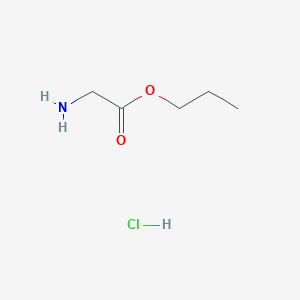
Tribromure de ruthénium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium tribromide is a chemical compound with the formula RuBr₃. It is a coordination compound of ruthenium, a transition metal in the platinum group, and bromine. Ruthenium tribromide is known for its distinctive properties and applications in various fields, including catalysis and materials science. The compound typically appears as a dark brown or black crystalline solid.
Applications De Recherche Scientifique
Ruthenium tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various ruthenium complexes, which are important in catalysis and materials science.
Biology: Ruthenium complexes derived from ruthenium tribromide are studied for their potential biological activities, including anticancer properties.
Medicine: Ruthenium-based drugs are being explored as alternatives to platinum-based chemotherapeutics due to their lower toxicity and unique mechanisms of action.
Industry: Ruthenium tribromide is used in the preparation of catalysts for industrial processes, including hydrogenation and oxidation reactions.
Mécanisme D'action
Target of Action
Ruthenium complexes, including Ruthenium tribromide, have been shown to target multiple sites within cells. They have been found to interact with DNA, mitochondria, and the endoplasmic reticulum of cells . Some ruthenium complexes act on telomere DNA, interfere with replication and transcription of DNA, and inhibit related enzymes . They can also enter cells, probably facilitated by binding to plasma transferrin .
Mode of Action
Ruthenium complexes exert their effects through multiple mechanisms. They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . They also have the ability to inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity, which is dependent on the cancer cell aggressiveness and the concentration of the complex .
Biochemical Pathways
Ruthenium complexes affect several biochemical pathways. They induce tumor cell apoptosis, autophagy, and inhibition of angiogenesis . They also interfere with the Warburg effect, a metabolic pathway that is often upregulated in cancer cells . This effect consists of increasing glycolytic rates with production of lactate, even in the presence of oxygen .
Result of Action
Ruthenium complexes have shown remarkable antitumor activity. They possess various advantages over platinum drugs, such as potent efficacy, low toxicity, less drug resistance, and are expected to become a new generation of clinical metal antitumor drugs . They can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .
Action Environment
The action of ruthenium complexes can be influenced by environmental factors. For example, the highly reducing environment of a cancer cell can facilitate the “activation by reduction” mechanism speculated for many Ru(III) complexes . This means that the complexes are reduced to their more active Ru(II) form by cellular reductants such as ascorbate .
Analyse Biochimique
Biochemical Properties
Ruthenium tribromide has been found to interact with various biomolecules, including enzymes and proteins . For instance, Ruthenium tribromide complexes have been reported to interact with DNA, albumin, and apotransferrin . These interactions could potentially influence the biochemical reactions in which Ruthenium tribromide is involved.
Cellular Effects
Ruthenium tribromide has been observed to have significant effects on various types of cells and cellular processes . For example, Ruthenium tribromide complexes have been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . This suggests that Ruthenium tribromide could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ruthenium tribromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Ruthenium tribromide complexes have been found to release reactive oxygen species intracellularly, which could potentially be involved in cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of Ruthenium tribromide have been observed to change over time in laboratory settings . For example, Ruthenium tribromide complexes have been found to maintain their cytotoxic effect on MCF-7 and HeLa cells . This suggests that Ruthenium tribromide could potentially have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Ruthenium tribromide have been observed to vary with different dosages in animal models
Metabolic Pathways
Ruthenium tribromide is involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium tribromide can be synthesized through the direct reaction of ruthenium metal with bromine gas. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tribromide compound:
Ru+23Br2→RuBr3
Industrial Production Methods: In industrial settings, ruthenium tribromide is often produced by reacting ruthenium dioxide with hydrobromic acid. This method involves the dissolution of ruthenium dioxide in concentrated hydrobromic acid, followed by evaporation of the solvent to yield ruthenium tribromide crystals:
RuO2+6HBr→RuBr3+3H2O+Br2
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium tribromide undergoes various chemical reactions, including:
Oxidation: Ruthenium tribromide can be oxidized to higher oxidation states, forming compounds such as ruthenium tetroxide.
Reduction: It can be reduced to lower oxidation states, often resulting in the formation of ruthenium(II) complexes.
Substitution: Ruthenium tribromide can undergo ligand substitution reactions, where the bromide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or oxygen are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium complexes with different ligands
Comparaison Avec Des Composés Similaires
Ruthenium tribromide can be compared with other ruthenium halides, such as ruthenium trichloride (RuCl₃) and ruthenium tetrafluoride (RuF₄). While all these compounds share similar coordination chemistry, ruthenium tribromide is unique in its reactivity and applications:
Ruthenium Trichloride (RuCl₃): More commonly used in catalysis and materials science.
Ruthenium Tetrafluoride (RuF₄): Less common and primarily used in specialized chemical research.
Ruthenium tribromide stands out due to its specific reactivity with bromine, making it valuable for certain catalytic and synthetic applications.
Propriétés
IUPAC Name |
ruthenium(3+);tribromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ru/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXRHOISWEUST-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

